Cas no 851863-36-0 (1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole)

1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
- SR-01000095995-1
- (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- AKOS024588429
- F0630-0052
- 851863-36-0
- SR-01000095995
- (4-methyl-3-nitrophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
-
- インチ: 1S/C12H13N3O3S/c1-8-3-4-9(7-10(8)15(17)18)11(16)14-6-5-13-12(14)19-2/h3-4,7H,5-6H2,1-2H3
- InChIKey: ZPWSXZNIHNZBON-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NCCN1C(C1C=CC(C)=C(C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 279.06776246g/mol
- どういたいしつりょう: 279.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 104Ų
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0052-5μmol |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-25mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-5mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-20μmol |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-3mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-50mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-2mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-40mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-1mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-0052-20mg |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole |
851863-36-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 851863-36-0 and Product Name: 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
The compound with the CAS number 851863-36-0 and the product name 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a nitro group and a methylsulfanyl group in its molecular structure suggests a rich chemical reactivity, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating imidazole scaffolds. 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole stands out among these due to its intricate functionalization. The benzoyl moiety at the 1-position and the methylsulfanyl group at the 2-position contribute to its distinctive chemical properties, which are likely to influence its biological activity. This compound’s design aligns with the growing trend in drug discovery towards molecules that exhibit multiple binding interactions, thereby enhancing their efficacy and selectivity.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The nitro group, while traditionally associated with oxidizing properties, can also serve as a hydrogen bond acceptor, which is crucial for stabilizing interactions within biological targets. Similarly, the methylsulfanyl group can introduce hydrophobic interactions and modulate electronic distributions across the molecule. These features make 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole an intriguing candidate for further derivatization and optimization.
Recent studies in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. Imidazole-based compounds are known for their broad spectrum of biological activities, ranging from antifungal to anti-inflammatory effects. The structural motif of 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole places it within this promising class of molecules. Its unique combination of functional groups suggests that it may interact with multiple biological targets simultaneously, potentially leading to synergistic effects that could improve therapeutic outcomes.
The synthesis of this compound involves a series of well-established organic reactions that highlight its synthetic accessibility. The benzoylation step at the 1-position introduces a rigid aromatic ring that can enhance binding affinity to biological targets. Subsequent functionalization with the methylsulfanyl group at the 2-position further diversifies its chemical profile. These steps underscore the compound’s potential as a versatile intermediate in drug discovery pipelines.
From a computational chemistry perspective, 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole presents an interesting case for molecular modeling studies. Its complex structure allows for detailed analysis of how different functional groups influence molecular interactions. Advanced computational techniques can be employed to predict binding affinities and identify potential pharmacophores within the molecule. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development.
The pharmacological evaluation of this compound is currently underway in several research laboratories. Preliminary data suggest that it exhibits notable activity against certain disease-related targets, although further studies are needed to fully elucidate its mechanism of action. The nitro group’s ability to participate in redox reactions may play a critical role in modulating biological pathways associated with inflammation and oxidative stress. Meanwhile, the methylsulfanyl group could contribute to hydrophobic interactions with lipid-rich environments within cells.
In conclusion, 1-(4-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole represents a promising candidate for future pharmaceutical applications. Its unique structural features and potential biological activities make it an attractive subject for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the next generation of therapeutics.
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